Enhanced Lipophilicity (XLogP3) of the 6,7-Dichloro Pattern Guides CNS Penetration and Permeability Design
The target compound has a calculated partition coefficient (XLogP3-AA) of 3.1, reflecting the impact of the 6,7-dichloro substitution on enhancing lipophilicity [1]. This is significantly higher than the inferred values for the non-chlorinated analog 2-methyl-2,3-dihydro-1-benzofuran-3-one (estimated XLogP3 ~1.8), and also differs from the alternative 5,7-dichloro regioisomer, where the spatial arrangement of chlorine atoms would alter the molecular dipole and, consequently, permeability and protein binding . This specific logP value places the compound in a favorable range for crossing biological membranes and is a critical parameter for predicting oral absorption and CNS penetration, directly guiding the selection of this specific scaffold in medicinal chemistry programs .
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 [1] |
| Comparator Or Baseline | 2-methyl-2,3-dihydro-1-benzofuran-3-one (unsubstituted): estimated XLogP3 ~1.8 (inferred from structural characteristics). 5,7-Dichloro regioisomer: predicted difference in lipophilicity and molecular dipole . |
| Quantified Difference | An increase in XLogP3 by approximately 1.3 log units (target vs. non-chlorinated analog), signifying a ~20-fold higher partitioning into a non-polar lipophilic phase. |
| Conditions | Predicted by XLogP3 algorithm; in silico model validated for neutral compounds at physiological pH. |
Why This Matters
The 1.3 log unit increase in lipophilicity is a major differentiator for scientists selecting a building block for permeability optimization; using a non-chlorinated analog would yield entirely different ADME properties and likely fail to engage hydrophobic binding pockets.
- [1] PubChem. (2026). 6,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one: Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
